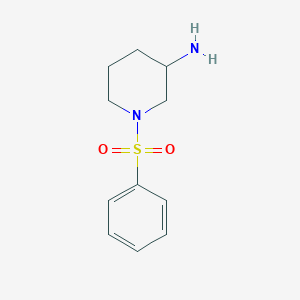

1-(Phenylsulfonyl)piperidin-3-amine

Description

Contextualization within Sulfonamide and Piperidine (B6355638) Chemical Space

1-(Phenylsulfonyl)piperidin-3-amine integrates two key pharmacophores: the phenylsulfonamide group and the piperidine ring. The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom (of the phenyl ring in this case), is a cornerstone in medicinal chemistry. It is a key component in a wide array of therapeutic agents.

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids. chemicalbook.com Its conformational flexibility, conferred by the "chair" and "boat" forms, allows for precise three-dimensional positioning of substituents, which is critical for molecular recognition and biological activity. chemicalbook.com The fusion of the phenylsulfonyl group with the piperidine ring at the nitrogen atom, along with the presence of an amino group at the 3-position, creates a unique scaffold with a distinct electronic and steric profile. This strategic combination of functionalities positions this compound within a rich chemical space that continues to be a fertile ground for the discovery of new chemical entities.

Significance as a Versatile Synthetic Intermediate and Molecular Scaffold

The true value of this compound in organic synthesis lies in its capacity to serve as a versatile synthetic intermediate and a modular molecular scaffold. The primary amino group at the 3-position of the piperidine ring is a key handle for a wide range of chemical transformations. It can readily undergo reactions such as acylation, alkylation, arylation, and sulfonylation to introduce diverse substituents. This allows for the systematic exploration of the chemical space around the piperidine core, a common strategy in medicinal chemistry for optimizing the pharmacological properties of a lead compound.

Furthermore, the phenylsulfonyl group, while generally stable, can influence the reactivity of the piperidine ring nitrogen and can be a site for further functionalization on the phenyl ring if desired. The piperidine ring itself can be a template for creating complex, three-dimensional molecules. chemicalbook.com The specific 1,3-disubstitution pattern offers a distinct spatial arrangement of functional groups compared to the more commonly explored 1,4-disubstituted piperidines. chemicalbook.com This unique geometry can be exploited to design molecules with novel biological activities. The use of chiral versions of 3-aminopiperidine as starting materials can also lead to the synthesis of enantiomerically pure derivatives, which is crucial for developing selective therapeutic agents. nih.gov

Fundamental Chemical Principles Governing the Compound's Reactivity and Structure

The reactivity and structural characteristics of this compound are dictated by the interplay of its constituent functional groups.

Reactivity:

Nucleophilicity of the Amino Group: The primary amine at the C-3 position is the most reactive site for nucleophilic attack. It can react with a variety of electrophiles, such as acyl chlorides, anhydrides, alkyl halides, and sulfonyl chlorides, to form amides, secondary amines, and sulfonamides, respectively.

Basicity: The amino group imparts basic properties to the molecule, allowing for the formation of salts with acids. The pKa of the conjugate acid of the amino group is a key parameter influencing its reactivity and physiological behavior.

Sulfonamide Group: The sulfonamide linkage is generally robust and resistant to hydrolysis under many conditions. The electron-withdrawing nature of the sulfonyl group reduces the basicity and nucleophilicity of the piperidine nitrogen.

A plausible synthetic route to this compound involves the reaction of 3-aminopiperidine with benzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct. The reaction would proceed via nucleophilic attack of the piperidine nitrogen of 3-aminopiperidine on the electrophilic sulfur atom of benzenesulfonyl chloride.

Overview of Key Research Directions and Emerging Paradigms

Given its structural features, this compound and its derivatives are being explored in several key research areas, primarily within medicinal chemistry and drug discovery.

Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and is present in numerous enzyme inhibitors. Research is ongoing to explore derivatives of this compound as potential inhibitors of various enzymes, such as carbonic anhydrases, kinases, and proteases.

Receptor Modulation: The piperidine scaffold is a common feature in ligands for a variety of G-protein coupled receptors (GPCRs) and ion channels. By modifying the substituents on the amino group and the phenyl ring, researchers can tune the affinity and selectivity of these compounds for specific receptor subtypes.

Scaffold for Combinatorial Libraries: The versatility of the this compound scaffold makes it an ideal starting point for the generation of combinatorial libraries of diverse small molecules. These libraries can then be screened against a wide range of biological targets to identify new hit compounds.

The emerging paradigm in this field is the focus on creating three-dimensional molecular structures to better interact with the complex binding sites of biological targets. The non-planar nature of the piperidine ring in this compound makes it an attractive scaffold for this "escape from flatland" approach in drug design.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 934157-02-5 | bldpharm.com |

| Molecular Formula | C₁₁H₁₆N₂O₂S | Inferred |

| Molecular Weight | 240.32 g/mol | Inferred |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-10-5-4-8-13(9-10)16(14,15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIRNSVSQRHANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295219 | |

| Record name | 1-(Phenylsulfonyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934157-02-5 | |

| Record name | 1-(Phenylsulfonyl)-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934157-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylsulfonyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylsulfonyl Piperidin 3 Amine and Its Analogs

Retrosynthetic Analysis of the 1-(Phenylsulfonyl)piperidin-3-amine Core Structure

A logical retrosynthetic analysis of this compound reveals two primary disconnection approaches. The most straightforward strategy involves the disconnection of the sulfur-nitrogen bond, leading back to piperidin-3-amine (B1201142) and benzenesulfonyl chloride. This approach, categorized as a direct sulfonylation, is often the most convergent and practical method.

A second, more complex, retrosynthetic pathway involves breaking two carbon-nitrogen bonds within the piperidine (B6355638) ring. This deconstruction leads to acyclic precursors that already contain the N-phenylsulfonyl moiety. This strategy requires a subsequent cyclization step to form the six-membered ring and would be particularly useful for creating analogs with diverse substitution patterns on the piperidine core.

Direct Sulfonylation Approaches to this compound

The most direct method for the synthesis of this compound is the reaction of a suitable piperidine precursor with a phenylsulfonylating agent.

Condensation Reactions with Piperidin-3-amine

This approach involves the direct N-sulfonylation of piperidin-3-amine with benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A variety of bases can be employed, such as triethylamine, pyridine, or an aqueous base like sodium hydroxide in a Schotten-Baumann type reaction. The choice of solvent and base is crucial for optimizing the reaction conditions and ensuring high yields.

A similar strategy has been successfully employed in the synthesis of the related compound, N-(Piperidin-1-yl)benzenesulfonamide, where benzenesulfonyl chloride was reacted with 1-aminopiperidine under controlled pH conditions in an aqueous medium. This precedent suggests that the direct sulfonylation of piperidin-3-amine is a viable and efficient synthetic route.

| Reactant 1 | Reactant 2 | Product |

| Piperidin-3-amine | Benzenesulfonyl Chloride | This compound |

| 1-Aminopiperidine | Benzenesulfonyl Chloride | N-(Piperidin-1-yl)benzenesulfonamide |

Chemo- and Regioselectivity Considerations

A key challenge in the direct sulfonylation of piperidin-3-amine is the potential for competing reactions at the two nitrogen atoms. Both the primary amine at the 3-position and the secondary amine within the piperidine ring are nucleophilic and can react with benzenesulfonyl chloride.

To achieve the desired this compound, selective sulfonylation of the ring nitrogen is required. This can often be achieved by exploiting the different steric environments and basicities of the two amino groups. The secondary amine within the piperidine ring is generally more sterically accessible and often more nucleophilic than the primary amino group at the 3-position, favoring the formation of the desired product.

However, to avoid the formation of the di-sulfonylated byproduct or the sulfonamide at the 3-amino group, it may be necessary to employ a protecting group strategy. The primary amino group at the 3-position can be temporarily protected with a suitable group, such as a tert-butoxycarbonyl (Boc) or benzyl (Bn) group. Following the selective sulfonylation of the ring nitrogen, the protecting group can be removed to yield the final product. The choice of protecting group is critical and should be orthogonal to the conditions of the sulfonylation and deprotection steps.

Construction of the Piperidine Ring with Pre-installed Phenylsulfonyl Moiety

An alternative to the direct functionalization of a pre-existing piperidine ring is the construction of the heterocyclic system from acyclic precursors that already incorporate the N-phenylsulfonyl group. This approach offers greater flexibility for the synthesis of substituted analogs.

Cyclization Strategies from Acyclic Precursors

Various cyclization strategies can be envisioned for the formation of the 1-(phenylsulfonyl)piperidine (B86637) ring. One common method is the intramolecular cyclization of N-sulfonyl-containing aminoalkenes or aminoalcohols. For instance, an acyclic precursor bearing an N-phenylsulfonyl group and a leaving group at a position five carbons away from the nitrogen can undergo intramolecular nucleophilic substitution to form the piperidine ring.

Another powerful technique is the intramolecular aza-Michael addition. In this approach, an acyclic precursor containing an N-phenylsulfonyl group and a tethered α,β-unsaturated carbonyl or nitrile moiety can undergo intramolecular conjugate addition to form the six-membered ring. Organocatalysts, such as chiral primary or secondary amines, can be employed to promote these reactions and induce stereoselectivity.

Ring-closing metathesis (RCM) of acyclic N-phenylsulfonylated dienes has also emerged as a versatile method for the synthesis of unsaturated piperidine derivatives, which can then be reduced to the corresponding saturated piperidines. This method is catalyzed by ruthenium-based catalysts and is known for its functional group tolerance.

| Cyclization Strategy | Acyclic Precursor Type | Key Transformation |

| Intramolecular Nucleophilic Substitution | N-sulfonyl amino-halide/sulfonate | C-N bond formation via displacement of a leaving group |

| Intramolecular aza-Michael Addition | N-sulfonyl amino-α,β-unsaturated system | C-N bond formation via conjugate addition |

| Ring-Closing Metathesis (RCM) | N-sulfonyl diene | Formation of a cyclic alkene |

Ring Transformation Methods for Piperidine Formation

Ring transformation reactions, such as the ring expansion of smaller heterocyclic systems, can also be employed to construct the 1-(phenylsulfonyl)piperidine core. For example, appropriately substituted N-phenylsulfonylated pyrrolidines can undergo ring expansion to form piperidines. This can be achieved through various methods, including the rearrangement of N-sulfonylated aziridinium (B1262131) intermediates derived from prolinol derivatives. The regioselectivity of the ring-opening of the aziridinium ion by a nucleophile dictates the substitution pattern of the resulting piperidine. nih.gov

These ring expansion strategies can provide access to enantiomerically enriched piperidine derivatives if a chiral starting material is used.

Stereoselective Synthesis of Enantiomerically Pure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of enantiomerically pure this compound is of significant interest.

Chiral Pool Approaches Utilizing Natural Amino Acids or Derivatives

The chiral pool provides a collection of readily available, enantiomerically pure starting materials, such as amino acids, which can be converted into more complex chiral molecules. nih.govsemanticscholar.org One such approach involves a multi-enzyme cascade to produce N-Cbz-protected L-3-aminopiperidine from L-ornithinol, a derivative of the amino acid L-ornithine. acs.org This method highlights the potential of biocatalysis in achieving high enantiopurity. acs.org While this specific example yields an N-Cbz protected product, the principle can be extended to the synthesis of the N-phenylsulfonyl analogue by modifying the protecting group strategy.

A streamlined enzymatic cascade, combining galactose oxidase and imine reductase variants, has been shown to convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine in up to 54% isolated yield. acs.org This one-pot reaction is advantageous as it prevents the racemization of sensitive intermediates. acs.org

Table 1: Chiral Pool Synthesis of N-Cbz-protected L-3-aminopiperidine

| Starting Material | Key Enzymes | Product | Isolated Yield | Reference |

|---|

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral compounds, often through the hydrogenation of prochiral precursors like imines and enamines. researchgate.netnih.govdicp.ac.cn The asymmetric hydrogenation of enamines, which are common intermediates in the synthesis of piperidines, can be achieved with high enantioselectivity using transition metal catalysts with chiral ligands. researchgate.net For instance, rhodium-catalyzed asymmetric hydrogenation of enamides using phosphinite thioglycoside ligands has been reported to produce α-amino esters, demonstrating the potential for creating chiral amine centers.

While specific examples for the direct asymmetric synthesis of this compound are not extensively detailed in the available literature, the general principles of asymmetric hydrogenation of cyclic enamines or the reduction of corresponding imines are applicable. nih.govscispace.com The choice of catalyst, chiral ligand, and reaction conditions is crucial in achieving high enantiomeric excess. nih.gov

Diastereoselective Routes to Substituted this compound

The synthesis of substituted piperidine rings with multiple stereocenters requires diastereoselective methods. One strategy involves the diastereoselective synthesis of 2,3-disubstituted piperidines. acs.org A reported approach for the synthesis of trans-2,3-disubstituted piperidines utilizes a hydrozirconation/iodination and base-mediated ring-closure sequence. acs.org

For the synthesis of 2,3,6-trisubstituted piperidines, a chromatography-free method has been developed involving a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov Stereocontrol between the C-2 and C-3 positions is achieved through either kinetic protonation of a nitronate or thermodynamic equilibration of the nitro group. nih.gov The stereochemistry at the C-6 position is controlled by the choice of imine reduction method, with triacetoxyborohydride leading to the cis-isomer and triethylsilane/TFA or Lewis acid-catalyzed reduction with lithium aluminum hydride yielding the trans-isomer. nih.gov

Modern Synthetic Techniques for Efficiency and Sustainability

To address the growing demand for greener and more efficient chemical processes, modern synthetic techniques such as microwave-assisted synthesis and continuous flow chemistry are being increasingly employed. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. nih.govmdpi.com A simple and environmentally friendly protocol for the sulfonylation of amines has been developed using microwave irradiation under solvent-free and catalyst-free conditions, affording sulfonamides in excellent yields. researchgate.net This method is highly applicable to the synthesis of this compound from 3-aminopiperidine and phenylsulfonyl chloride.

Another microwave-assisted method for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts utilizes 2,4,6-trichloro- acs.orgnih.govorganic-chemistry.org-triazine (TCT) as an activating agent. organic-chemistry.org This two-step microwave process avoids the isolation of sulfonyl chlorides and simplifies purification. organic-chemistry.org

Table 2: Microwave-Assisted Sulfonylation of Amines

| Reactants | Conditions | Advantage | Reference |

|---|---|---|---|

| Amine, Sulfonyl chloride | Microwave, solvent-free, catalyst-free | Short reaction times, excellent yields, green conditions | researchgate.net |

Continuous Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and potential for automation and scalability. mtak.huacs.org The synthesis of heterocyclic compounds, including piperidines, is an area where flow chemistry has shown significant promise. nih.govmtak.hu

While a specific continuous flow synthesis for this compound is not explicitly reported, the technology has been successfully applied to the synthesis of related N-heterocycles. thieme-connect.com For instance, iridium-catalyzed synthesis of saturated N-heterocycles from aldehydes and tin amine protocol (SnAP) reagents has been demonstrated in a continuous flow photochemical setup. thieme-connect.com The development of continuous flow processes for the synthesis of chiral amines and other heterocyclic scaffolds suggests a strong potential for the adaptation of these methods for the efficient and sustainable production of this compound. rsc.org

Biocatalytic Transformations in Amine and Sulfonamide Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines and the formation of sulfonamide bonds. Enzymes operate under mild conditions, typically in aqueous media, and exhibit remarkable chemo-, regio-, and stereoselectivity, which can significantly simplify synthetic routes by avoiding the need for protecting groups and reducing the formation of byproducts. rsc.orgmdpi.comacs.org

Enzymatic Synthesis of the Chiral 3-Aminopiperidine Core:

The key chiral synthon for this compound is the 3-aminopiperidine core. Biocatalytic methods, particularly those employing transaminases and imine reductases, have proven highly effective for the asymmetric synthesis of this crucial intermediate from prochiral ketone precursors.

Transaminases (TAs): ω-Transaminases (omega-TAs or ATAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (like isopropylamine or alanine) to a ketone acceptor. rsc.orgmdpi.commdpi.com This provides a direct and highly enantioselective route to chiral amines. The asymmetric synthesis of N-protected (R)- and (S)-3-aminopiperidine from the corresponding N-protected piperidin-3-one has been successfully demonstrated using commercially available immobilized ω-transaminases. beilstein-journals.orgscispace.com These reactions can achieve high conversions and excellent enantiomeric excess (>99%), showcasing the precision of biocatalysis. beilstein-journals.org The main challenge in TA-mediated synthesis is often the unfavorable reaction equilibrium, which can be shifted towards the product by using a high concentration of the amino donor or by removing the ketone byproduct. rsc.org

Imine Reductases (IREDs) and Enzyme Cascades: Imine reductases catalyze the NADPH-dependent reduction of imines and can be used in one-pot reductive amination reactions starting from a ketone and an amine source. nih.gov A particularly innovative approach involves multi-enzyme cascades that combine the activities of several enzymes in a single pot to build molecular complexity from simple starting materials. For instance, a one-pot cascade utilizing a galactose oxidase (GOase) and an imine reductase (IRED) has been designed to synthesize enantiopure N-Cbz-protected L-3-aminopiperidine from a bio-renewable amino alcohol precursor. rsc.orgresearchgate.net Similarly, cascades involving a carboxylic acid reductase (CAR), a transaminase (ω-TA), and an imine reductase (IRED) can produce substituted piperidines from simple keto acids. researchgate.net These cascade reactions mimic biosynthetic pathways and represent a highly efficient and streamlined approach to complex chiral amines. rsc.orgresearchgate.net

Potential for Biocatalytic Sulfonamide Bond Formation:

While the biocatalytic formation of C-N bonds in amines is well-established, the direct enzymatic synthesis of sulfonamides is a less explored field. Most syntheses rely on a chemoenzymatic approach, where the chiral amine is first produced biocatalytically and then chemically reacted with a sulfonyl chloride. However, research into the natural biosynthesis of sulfonamide-containing compounds offers insights into potential future biocatalytic systems. For example, the biosynthesis of the primary sulfonamide group in the natural product altemicidin has been shown to involve a cupin oxygenase family enzyme and an aldehyde dehydrogenase, which together convert L-cysteine into a sulfamoyl-containing moiety. The discovery and engineering of such enzymes could pave the way for novel, fully biocatalytic routes to sulfonamides, completely avoiding the use of reactive sulfonyl chlorides.

Green Chemistry Principles in Synthetic Route Design

Green chemistry provides a framework of twelve principles aimed at designing chemical processes that are more sustainable, safer, and environmentally benign. acs.org The application of these principles to the synthesis of this compound and its analogs focuses on maximizing efficiency while minimizing waste and hazard. researchgate.net

Atom Economy and Waste Prevention:

The principle of atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product, is fundamental to green synthesis design. acs.orgthieme-connect.com Reactions with high atom economy, such as additions and cycloadditions, are preferred over substitutions and eliminations, which inherently generate byproducts. thieme-connect.commdpi.com In designing a synthesis for this compound, a route that constructs the piperidine ring via a [3+3] cycloaddition, for example, would have a higher atom economy than a linear synthesis involving multiple steps with leaving groups. nsf.gov Similarly, for the sulfonylation step, a direct C-H amination or a multicomponent reaction would be superior to the classical method of reacting an amine with a sulfonyl chloride, which generates stoichiometric hydrochloride waste. encyclopedia.pub

Catalysis and Energy Efficiency:

Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused, reducing both cost and waste. acs.org The development of heterogeneous, recyclable catalysts is a key goal in green chemistry. For the N-sulfonylation step, which is analogous to N-arylation, traditional copper-catalyzed Ullmann-type reactions that used stoichiometric amounts of copper are being replaced by modern catalytic systems. These include recyclable, solid-supported copper or palladium catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, making the process more sustainable for large-scale production. mdpi.comuniba.itresearchgate.netnih.gov Furthermore, designing processes that operate at ambient temperature and pressure reduces energy consumption, a core principle of green chemistry. acs.org Biocatalytic reactions are particularly advantageous in this regard as they occur under very mild conditions. mdpi.com

Use of Safer Solvents and Reagents:

Traditional organic synthesis often relies on volatile and toxic organic solvents. A key tenet of green chemistry is to minimize or replace these with safer alternatives. acs.org For sulfonamide synthesis, research has demonstrated the successful use of greener solvents such as water, ethanol, and deep eutectic solvents (DESs). DESs, which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and glycerol), are particularly promising as they are often biodegradable, non-toxic, and recyclable. encyclopedia.pub

The choice of reagents is also critical. Sulfonyl chlorides are highly reactive and moisture-sensitive. Greener approaches focus on either generating the reactive species in situ from more stable precursors like thiols or disulfides, or using more stable sulfonylating agents like sulfonyl fluorides, which can be activated by benign Lewis acids such as calcium triflimide.

Molecular Structure, Conformational Analysis, and Intramolecular Interactions

Spectroscopic Elucidation of 1-(Phenylsulfonyl)piperidin-3-amine Structure

Spectroscopic methods are essential for confirming the molecular structure of this compound, with each technique providing specific insights into the compound's connectivity and functional groups.

NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenylsulfonyl group and the aliphatic protons of the piperidine (B6355638) ring. The phenyl protons typically appear in the downfield region (δ 7.5-8.0 ppm). The piperidine protons would exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling, with chemical shifts generally ranging from δ 1.5 to 3.8 ppm. rsc.org The proton on the carbon bearing the amine group (H3) and the protons on the carbons adjacent to the nitrogen (H2 and H6) would be shifted further downfield due to the electron-withdrawing effects of the nitrogen and sulfonyl groups. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. libretexts.org

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. The aromatic carbons of the phenyl ring would be observed between δ 127 and 136 ppm. rsc.org The piperidine ring carbons would appear in the upfield region, typically between δ 20 and 60 ppm. The carbon attached to the amine group (C3) and the carbons adjacent to the sulfonamide nitrogen (C2, C6) would be expected at the lower end of this range. rsc.org

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl (ortho) | 7.7 - 7.9 | ~129 |

| Phenyl (meta) | 7.5 - 7.7 | ~127 |

| Phenyl (para) | 7.5 - 7.7 | ~133 |

| Phenyl (ipso) | - | ~135 |

| Piperidine H2/H6 (axial/equatorial) | 3.6 - 3.8 / 2.8 - 3.0 | ~48 |

| Piperidine H3 (axial/equatorial) | ~3.0 | ~45 |

| Piperidine H4/H5 (axial/equatorial) | 1.5 - 2.0 | ~25, ~30 |

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. As a primary amine, it is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgspectroscopyonline.com A medium to strong N-H bending (scissoring) vibration should appear around 1580-1650 cm⁻¹. spectroscopyonline.comorgchemboulder.com The sulfonyl group (SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. nih.gov The C-N stretching of the aliphatic amine will be visible in the 1250-1020 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching bands will be present above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine (N-H) | Bend (Scissor) | 1580 - 1650 | Medium-Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1160 | Strong |

| C-N Stretch | Aliphatic Amine/Sulfonamide | 1020 - 1250 | Medium-Weak |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

Mass Spectrometry (MS): The molecular formula of this compound is C₁₁H₁₆N₂O₂S, giving it a molecular weight of approximately 256.33 g/mol and an exact mass of about 256.0932 Da. nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass. The mass spectrum would show a molecular ion peak (M⁺) at m/z 256. Common fragmentation patterns would likely involve the cleavage of the phenylsulfonyl group (m/z 141) from the piperidine ring, leading to a prominent peak at m/z 115, or the loss of the SO₂ moiety.

Conformational Preferences of the Piperidine Ring

The six-membered piperidine ring is not planar and adopts puckered conformations to relieve ring strain.

Like cyclohexane (B81311), the piperidine ring predominantly exists in a low-energy chair conformation. ed.ac.uk It can also adopt higher-energy boat and twist-boat conformations, but these are generally transient intermediates in the process of ring inversion. The chair conformation allows for staggered arrangements of substituents on adjacent carbons, minimizing torsional strain. The interconversion between the two possible chair forms is typically rapid at room temperature. nih.gov

The conformational equilibrium of the piperidine ring is significantly influenced by its substituents.

Phenylsulfonyl Group: The large, sterically demanding phenylsulfonyl group attached to the nitrogen atom introduces significant steric bulk. In N-acylpiperidines, there is a strong preference for substituents at the 2-position to adopt an axial orientation to avoid allylic strain. nih.gov While a sulfonyl group is different from an acyl group, similar steric considerations apply. The orientation of the phenylsulfonyl group itself will be a key factor, with the nitrogen lone pair likely having a high degree of sp³ character. nih.gov

3-Amine Group: The amine group at the C-3 position can exist in either an axial or an equatorial position. Generally, bulky substituents on a six-membered ring prefer the equatorial position to minimize 1,3-diaxial interactions. Therefore, the most stable conformation of this compound is expected to be a chair form where the 3-amino group occupies an equatorial position. The final equilibrium will be a balance between the steric demands of both the N-phenylsulfonyl and the 3-amino groups.

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The presence of both a hydrogen bond donor (the primary amine, -NH₂) and multiple hydrogen bond acceptors (the two sulfonyl oxygens, -SO₂-, and the sulfonamide nitrogen) within the same molecule creates the possibility for intramolecular hydrogen bonding. nih.govresearchgate.net

A hydrogen bond could form between one of the amine protons and an oxygen atom of the sulfonyl group (N-H···O=S). The formation of such a bond would depend on the stereochemical relationship between these groups, which is dictated by the ring's conformation. If the 3-amino group were in an axial position, it might be favorably positioned to interact with the sulfonyl group. Such an interaction would stabilize that particular conformation, potentially shifting the conformational equilibrium. nih.gov The existence and strength of this intramolecular hydrogen bond could be detected through IR spectroscopy (by a shift in the N-H and S=O stretching frequencies) and NMR spectroscopy (through changes in the chemical shift of the involved amine proton). nih.gov

Stereochemical Implications of the Piperidin-3-amine (B1201142) Moiety

The structure of this compound inherently contains multiple stereochemical elements that are crucial for its spatial arrangement and interaction with other chiral molecules. These elements arise from both the substitution pattern and the non-planar nature of the piperidine ring.

The most significant stereochemical feature is the presence of a chiral center at the C3 position of the piperidine ring, as it is bonded to four different groups: a hydrogen atom, the amino group (-NH2), the C2 carbon of the ring, and the C4 carbon of the ring. This chirality means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1-(Phenylsulfonyl)piperidin-3-amine and (S)-1-(Phenylsulfonyl)piperidin-3-amine. The absolute configuration (R or S) at this center is critical in medicinal chemistry, as biological systems like enzymes and receptors are chiral, often leading to one enantiomer having significantly different pharmacological activity than the other. google.comrsc.org The synthesis and separation of individual enantiomers of 3-aminopiperidine derivatives are common objectives in pharmaceutical research. nih.govgoogle.com

Furthermore, the piperidine ring itself is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For this compound, this leads to a number of possible conformational isomers.

The large phenylsulfonyl group attached to the nitrogen atom (N1) is sterically demanding. To avoid unfavorable steric interactions, particularly 1,3-diaxial interactions with the axial hydrogens on C2 and C6, this group will have a strong preference for the equatorial position. This effectively "locks" the conformation of the N-substituted part of the ring.

With the phenylsulfonyl group in the equatorial position, the amino group at the C3 position can be either axial or equatorial. This results in two principal diastereomeric conformations for each enantiomer (R or S). The equilibrium between these two conformers is determined by the steric and electronic properties of the amino group. Generally, substituents on a cyclohexane or piperidine ring prefer the less sterically hindered equatorial position. Therefore, the conformer with the C3-amino group in the equatorial position is expected to be the more stable and thus the more populated form at equilibrium.

Table 1: Summary of Stereochemical Features

| Feature | Description | Implication |

|---|---|---|

| Chiral Center | The C3 carbon atom is a stereocenter. | The compound exists as (R) and (S) enantiomers. |

| Piperidine Ring Conformation | Adopts a stable chair conformation. | Substituents can be in axial or equatorial positions. |

| N1-Substituent | The bulky phenylsulfonyl group strongly prefers the equatorial position. | Reduces conformational flexibility of the ring. |

| C3-Substituent | The amino group can exist in either an axial or equatorial position. | Leads to two primary diastereomeric conformers for each enantiomer, with the equatorial conformer generally being more stable. |

Tautomeric Forms and Protonation States

Tautomeric Forms

Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. nih.gov For this compound, the primary amine at the C3 position could theoretically undergo amine-enamine tautomerism. This would involve the migration of a proton from the amine to the adjacent C4 carbon, creating a C3-C4 double bond and an enamine structure. However, for simple primary amines, the equilibrium heavily favors the amine form, and the enamine tautomer is generally a very minor, high-energy species. youtube.com Therefore, under typical physiological or synthetic conditions, this compound is expected to exist almost exclusively as the amine tautomer, and other tautomeric forms are not considered significant.

Protonation States

The molecule possesses two nitrogen atoms, each a potential site for protonation (acting as a Brønsted-Lowry base). However, their chemical environments are vastly different, leading to a significant difference in their basicity.

N1-Sulfonamide Nitrogen : This nitrogen is directly bonded to the strongly electron-withdrawing phenylsulfonyl group (-SO2Ph). The lone pair of electrons on this nitrogen is delocalized by resonance onto the electronegative oxygen atoms of the sulfonyl group. This delocalization drastically reduces the availability of the lone pair for bonding with a proton, making the sulfonamide nitrogen very weakly basic, and in some contexts, even slightly acidic.

C3-Amino Nitrogen : This nitrogen is part of a primary alkylamine group. Its lone pair is localized and readily available to accept a proton. Its basicity is typical of a secondary-carbon-attached amine, making it the primary basic center in the molecule. The predicted pKa of the conjugate acid of the parent (R)-3-aminopiperidine is approximately 10.49, indicating significant basicity. guidechem.com

Due to this large difference in basicity, protonation will occur selectively at the C3-amino group under acidic conditions. This forms a piperidinium (B107235) salt where the exocyclic amine is converted to an ammonium (B1175870) group (-NH3+). The N1-sulfonamide nitrogen would only be protonated under extremely strong acidic conditions.

Table 2: Comparison of Nitrogen Atom Basicity

| Nitrogen Site | Type | Electronic Effect | Basicity | Preferred Protonation Site |

|---|---|---|---|---|

| N1 | Sulfonamide | Strongly electron-withdrawing (-SO2Ph group) | Very Weak | No |

| C3-NH2 | Primary Amine | Localized electron pair | Moderately Basic | Yes |

The protonation equilibrium can be summarized as follows:

Table 3: Protonation Equilibrium

| State | Structure | Predominant Conditions |

|---|---|---|

| Neutral Form | This compound | Basic to Neutral pH |

| Protonated Form | 1-(Phenylsulfonyl)piperidin-3-aminium | Acidic pH |

Computational and Theoretical Investigations of 1 Phenylsulfonyl Piperidin 3 Amine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties of molecules. DFT, especially with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for systems of this nature. chemijournal.com These methods are employed to determine the optimized molecular geometry, electronic structure, and other key molecular properties.

The electronic structure of a molecule is described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which an electron is most likely to be donated, thus representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

For 1-(Phenylsulfonyl)piperidin-3-amine, the HOMO is expected to be localized primarily on the amine group in the piperidine (B6355638) ring, which is a region of high electron density. The LUMO, on the other hand, is likely to be distributed over the phenylsulfonyl moiety, particularly the aromatic ring and the sulfur atom, which can accommodate electron density.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The data in this table is illustrative and represents plausible values for a molecule of this type based on DFT calculations of similar compounds. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of the sites for electrophilic and nucleophilic attack, respectively.

In the case of this compound, an MEP map would likely show a region of negative electrostatic potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amine group due to the presence of lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms of the amine group and the hydrogen atoms of the piperidine ring. bhu.ac.in

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| S (in SO2) | +1.5 |

| O (in SO2) | -0.8 |

| N (in piperidine) | -0.6 |

| N (in amine) | -0.9 |

| C (attached to amine) | +0.2 |

Note: The data in this table is illustrative and represents plausible values for a molecule of this type based on DFT calculations of similar compounds.

Quantum chemical calculations are also employed to predict spectroscopic properties, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By calculating the vibrational modes of the optimized molecular structure, a theoretical IR spectrum can be generated. Similarly, NMR shielding tensors can be calculated to predict the chemical shifts of different nuclei. These theoretical predictions can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental spectra.

Molecular Dynamics Simulations for Conformational Landscapes

This compound possesses considerable conformational flexibility due to the presence of the piperidine ring and the rotatable bonds. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can provide insights into the preferred three-dimensional structures (conformers) and their relative stabilities.

The piperidine ring in this compound is expected to adopt a chair conformation as its most stable form. The substituents on the ring, the phenylsulfonyl group at position 1 and the amine group at position 3, can be in either axial or equatorial positions. MD simulations can help determine the energetic favorability of these different arrangements.

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| Chair (equatorial amine) | 0.00 |

| Chair (axial amine) | +1.5 |

| Twist-boat | +5.0 |

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted piperidines.

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical studies can provide a deeper understanding of the chemical reactivity of a molecule and the mechanisms of its reactions. This is often achieved by analyzing the electronic properties and identifying the most probable sites for chemical reactions.

The reactivity of this compound is dictated by its functional groups. The primary amine group at the 3-position of the piperidine ring is a strong nucleophilic center due to the lone pair of electrons on the nitrogen atom. This site is prone to react with electrophiles.

Conversely, electrophilic sites in the molecule can be identified as regions of lower electron density. The sulfur atom of the phenylsulfonyl group is electron-deficient due to the presence of two electronegative oxygen atoms and is therefore a potential electrophilic center. The carbon atoms of the phenyl ring can also act as electrophilic sites, particularly in electrophilic aromatic substitution reactions.

Fukui functions are conceptual DFT descriptors that can be used to predict the local reactivity of different atomic sites within a molecule. ias.ac.in The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes.

Table 4: Hypothetical Fukui Indices for Selected Atoms in this compound

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

| N (amine) | 0.05 | 0.25 |

| S (sulfonyl) | 0.20 | 0.08 |

| C (phenyl, para) | 0.12 | 0.10 |

Note: The data in this table is illustrative. A higher f+ value indicates a more favorable site for nucleophilic attack, while a higher f- value indicates a more favorable site for electrophilic attack.

Transition State Analysis in Key Transformations

The synthesis of this compound typically involves the formation of a sulfonamide bond between piperidin-3-amine (B1201142) and benzenesulfonyl chloride. Computational analysis of this transformation can elucidate the reaction mechanism and the structure of the transition state.

The reaction is generally considered to proceed through a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. Theoretical calculations suggest a transition state in which the nitrogen-sulfur bond is partially formed, and the sulfur-chlorine bond is partially broken. The geometry of this transition state is crucial in determining the reaction rate and can be influenced by factors such as the solvent and the nature of the substituents on both reactants.

While specific transition state calculations for the synthesis of this compound are not extensively reported in the literature, analogies can be drawn from studies on similar sulfonamide formation reactions. These studies indicate that the transition state can be stabilized by explicit solvent molecules that facilitate proton transfer and stabilize the developing charges. The reaction can proceed through a concerted or a stepwise mechanism, and computational modeling can predict the energetically favored pathway. For instance, some studies propose a mechanism where the amine attacks the sulfonyl chloride to form a trigonal bipyramidal intermediate, which then eliminates a chloride ion to form the sulfonamide. The transition state for this process would involve the approach of the amine and the elongation of the S-Cl bond.

Ligand-Based and Structure-Based Computational Design Principles

Computational methods are invaluable in designing new molecules based on the structure of this compound and understanding its potential biological activities. These approaches are broadly categorized into ligand-based and structure-based methods.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity. For this compound, various molecular descriptors can be calculated to build QSAR models. These descriptors quantify different aspects of the molecule's structure and properties.

Relevant QSAR descriptors for this compound and its analogs can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The distribution of charges, particularly around the sulfonamide group and the amine, is expected to be critical for interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific shape indices. The conformation of the piperidine ring and the relative orientation of the phenylsulfonyl group will significantly influence the steric properties.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and counts of different types of atoms and bonds.

A hypothetical QSAR study on a series of analogs of this compound might reveal that specific combinations of these descriptors are correlated with a particular biological activity. For example, a model might indicate that increased hydrophobicity and a specific charge distribution on the sulfonamide group enhance the activity.

| Descriptor Category | Example Descriptors | Potential Relevance for this compound |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | The electron-withdrawing nature of the phenylsulfonyl group influences the basicity of the piperidine nitrogen and the charge distribution across the molecule, which can be crucial for receptor binding. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | The size and shape of the molecule, including the conformation of the piperidine ring (chair, boat, or twist-boat), will dictate its ability to fit into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | This descriptor is critical for predicting the compound's ability to cross cell membranes and its overall pharmacokinetic profile. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | These indices capture the branching and complexity of the molecular structure, which can be related to its interaction with biological macromolecules. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to predict its binding mode to a hypothetical biological target, such as an enzyme or a receptor.

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. The scoring function typically considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

A hypothetical docking study of this compound into the active site of a bacterial enzyme, for instance, might reveal key interactions. The sulfonamide group is a well-known pharmacophore that can mimic the p-aminobenzoic acid (PABA) moiety and inhibit dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. nih.govrjb.rodergipark.org.tr In such a scenario, the docking results might show:

Hydrogen Bonding: The oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide could act as hydrogen bond acceptors, while the amine group on the piperidine ring could act as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl ring of the phenylsulfonyl group could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Electrostatic Interactions: The partial charges on the atoms of this compound would interact favorably with the electrostatic potential of the binding site.

Virtual screening, a related technique, involves docking a large library of compounds against a target protein to identify potential hits. Derivatives of this compound could be included in such a library to explore their potential as inhibitors of various targets.

| Interaction Type | Potential Interacting Groups on this compound | Example Interacting Residues in a Binding Site |

| Hydrogen Bonding | Sulfonyl oxygens, Sulfonamide NH, Piperidine NH, 3-amino group | Serine, Threonine, Asparagine, Glutamine, Arginine, Lysine |

| Hydrophobic | Phenyl ring, Piperidine ring (aliphatic portions) | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Ionic Interactions | Protonated 3-amino group or piperidine nitrogen | Aspartic acid, Glutamic acid |

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical information to identify trends and relationships between chemical structures and their properties. For this compound, these approaches can be used to predict its physicochemical properties, potential biological activities, and synthetic accessibility.

Publicly available chemical databases, such as PubChem and ChemSpider, contain information on a vast number of compounds, including predicted properties. While specific experimental data for this compound may be limited, these databases can provide calculated properties based on its structure. For a closely related analog, 1-(Phenylmethane)sulfonylpiperidin-3-amine, PubChem provides several computed properties that can offer insights. nih.gov

Data mining of large chemical libraries can also reveal structure-activity relationships (SAR) for compounds containing the phenylsulfonylpiperidine scaffold. By analyzing the biological activities of structurally similar compounds, it is possible to infer the potential therapeutic applications of this compound. For example, if a significant number of compounds with this scaffold show activity against a particular class of enzymes, it would suggest that this compound might also be active against those enzymes.

Furthermore, cheminformatics tools can be used to assess the "drug-likeness" of this compound based on established rules such as Lipinski's Rule of Five. These rules provide a general guideline for whether a compound is likely to have favorable pharmacokinetic properties.

| Cheminformatics Tool/Database | Application for this compound |

| PubChem/ChemSpider | Retrieval of basic information, identifiers (CAS number, etc.), and predicted physicochemical properties (e.g., molecular weight, logP, hydrogen bond donors/acceptors). |

| Scifinder/Reaxys | Searching for known synthetic routes, reactions, and mentions in the scientific literature and patents. |

| ADMET Prediction Tools | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess its potential as a drug candidate. |

| Molecular Similarity Searching | Identifying structurally similar compounds with known biological activities to generate hypotheses about the potential targets of this compound. |

Applications As a Building Block and Scaffold in Chemical Synthesis

Utility in the Construction of Complex Nitrogen-Containing Heterocycles

The 3-aminopiperidine moiety is a prevalent feature in many pharmaceutical agents, and the derivatization of this core structure is a common strategy in drug discovery. justia.comgoogle.com The primary amino group of 1-(Phenylsulfonyl)piperidin-3-amine can readily participate in reactions to form a variety of nitrogen-containing heterocycles. For instance, it can be acylated and then undergo intramolecular cyclization reactions to yield fused bicyclic systems. Condensation with dicarbonyl compounds or their equivalents can lead to the formation of pyrazines, imidazoles, or other heterocyclic rings.

While direct examples of using this compound for the synthesis of complex fused heterocycles are not extensively documented in readily available literature, the reactivity of the 3-amino group is well-established for the parent 3-aminopiperidine scaffold. For example, 3-aminopiperidine derivatives have been utilized in the synthesis of potent enzyme inhibitors, where the amino group is a key attachment point for building more complex structures. google.com The phenylsulfonyl group in this compound can influence the regioselectivity of such cyclization reactions and the stability of the resulting products.

Design and Derivatization of Novel Chemical Scaffolds Incorporating the this compound Moiety

The this compound scaffold offers multiple points for diversification, making it an excellent starting point for the design of novel chemical entities. The primary amine is the most accessible site for derivatization through reactions such as acylation, alkylation, sulfonylation, and reductive amination. These modifications allow for the introduction of a wide range of functional groups and the exploration of structure-activity relationships.

A study on the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, although involving a different isomer, demonstrates the feasibility of elaborating the amino group attached to a phenylsulfonyl-protected piperidine (B6355638) ring. mdpi.com This suggests that similar derivatizations would be readily achievable with this compound.

Table 1: Potential Derivatization Reactions at the 3-Amino Position

| Reaction Type | Reagent Example | Resulting Functional Group |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Methanesulfonyl chloride | Sulfonamide |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine |

| Urea Formation | Phenyl isocyanate | Urea |

| Thiourea Formation | Phenyl isothiocyanate | Thiourea |

These derivatization strategies can be employed to create compounds with tailored physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for applications in medicinal chemistry and materials science.

Role as a Chiral Auxiliary or Ligand in Asymmetric Transformations

Chiral amines are frequently used as auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of a reaction. The piperidine ring of this compound contains a stereocenter at the C-3 position. If the compound is resolved into its individual enantiomers, it has the potential to be used as a chiral auxiliary.

The process for preparing enantiomerically enriched 3-aminopiperidine has been a subject of research, highlighting the importance of its stereochemistry. justia.com While there is no direct evidence in the searched literature of this compound itself being used as a chiral auxiliary, the principle is well-established for other chiral amines. The phenylsulfonyl group could provide a sterically demanding and electronically defined environment that might influence the facial selectivity of reactions on a substrate attached to the 3-amino group. Furthermore, the nitrogen and oxygen atoms of the sulfonyl group, along with the piperidine nitrogen, could act as coordination sites for metal catalysts in asymmetric transformations.

Integration into Materials Science Architectures (e.g., functional polymers, supramolecular assemblies)

The bifunctional nature of this compound makes it a candidate for incorporation into polymeric structures and supramolecular assemblies. The primary amino group can be used as a monomer for polymerization reactions, for instance, through polycondensation with dicarboxylic acids to form polyamides, or by reaction with epoxides to form epoxy resins. The resulting polymers would feature the rigid and functional piperidine moiety as a repeating unit, which could impart specific thermal and mechanical properties to the material.

The synthesis of amine-functional polymers is an active area of research in materials science. rsc.org The incorporation of the 1-(phenylsulfonyl)piperidine (B86637) unit could introduce functionalities for further post-polymerization modification or for directing the self-assembly of the polymer chains. The phenylsulfonyl group, with its potential for π-π stacking interactions, and the amino group, capable of hydrogen bonding, could drive the formation of ordered supramolecular structures.

Diversification Strategies for Chemical Library Generation

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The this compound scaffold is well-suited for combinatorial chemistry due to its multiple points of diversification. A library of compounds can be rapidly generated by reacting the primary amino group with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes.

The combinatorial synthesis of substituted 3-(2-indolyl)piperidines has been reported, demonstrating the utility of the 3-aminopiperidine core in generating libraries of complex molecules. nih.gov By employing a similar strategy with this compound, a focused library of compounds could be synthesized to explore a specific biological target space. The phenylsulfonyl group can serve as a fixed element to ensure a common binding motif, while the substituents introduced at the 3-amino position provide the necessary diversity.

Table 2: Example of a Combinatorial Library Design

| Scaffold | Building Block 1 (R-COOH) | Building Block 2 (R'-SO₂Cl) | Building Block 3 (R''-NCO) |

| 1-(Phenylsulfonyl) piperidin-3-amine (B1201142) | Acetic acid | Methanesulfonyl chloride | Phenyl isocyanate |

| Benzoic acid | Benzenesulfonyl chloride | Naphthyl isocyanate | |

| Thiophene-2-carboxylic acid | Toluenesulfonyl chloride | Cyclohexyl isocyanate |

This approach allows for the systematic exploration of the chemical space around the this compound scaffold, increasing the probability of identifying compounds with desired biological activities or material properties.

Future Directions and Emerging Research Avenues

Development of Catalytic and Environmentally Benign Synthetic Pathways

The synthesis of piperidine (B6355638) derivatives, including 1-(Phenylsulfonyl)piperidin-3-amine, is an area ripe for the application of green chemistry principles. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Future research will likely focus on the development of catalytic and more environmentally friendly methods.

Recent advances in the synthesis of related compounds highlight potential avenues. For instance, the use of deep eutectic solvents (DESs) has emerged as a greener alternative to volatile organic compounds. One study demonstrated the successful copper-iodide catalyzed N-arylation of amines with aryl halides in a choline (B1196258) chloride-based DES, achieving high yields at moderate temperatures. mdpi.com This approach could be adapted for the synthesis of N-phenylsulfonylpiperidines.

Furthermore, ultrasound-assisted synthesis has been shown to be an effective method for producing various organic compounds, including esters, with reduced reaction times and milder conditions. researchgate.net The application of sonochemistry to the sulfonylation of 3-aminopiperidine or the cyclization to form the piperidine ring could offer a more sustainable and efficient route to this compound. nih.gov

Catalytic approaches are also at the forefront of innovation. The development of novel catalysts for C-H amination reactions presents a powerful strategy for the direct formation of C-N bonds, potentially simplifying the synthesis of piperidines. nih.gov Additionally, iridium-catalyzed tandem reductive amination/N-methylation processes offer a one-pot method for producing complex amines, a strategy that could be conceptually applied to the derivatization of the 3-amino group of the target compound. nih.gov

| Synthetic Approach | Potential Advantage for this compound Synthesis |

| Deep Eutectic Solvents (DESs) | Reduced use of volatile organic solvents, potential for catalyst recycling. |

| Ultrasound-Assisted Synthesis | Faster reaction times, milder reaction conditions, potentially higher yields. |

| Catalytic C-H Amination | More direct and atom-economical route to the piperidine ring. |

| Tandem Catalytic Reactions | Increased efficiency through one-pot multi-step syntheses. |

Advanced Characterization Techniques for Structural and Dynamic Insights

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its interactions with biological targets and for designing new applications. While standard techniques like NMR and mass spectrometry are routine, advanced characterization methods can provide deeper insights.

Single-crystal X-ray diffraction is a powerful tool for unambiguously determining the solid-state conformation of molecules. For instance, X-ray crystallography has been used to elucidate the structures of various complex heterocyclic compounds, including piperidine derivatives, providing precise bond lengths, angles, and intermolecular interactions. nih.govmdpi.commdpi.com Obtaining a crystal structure of this compound would definitively establish the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the phenylsulfonyl and amino groups.

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is another valuable technique for studying the dynamic processes of molecules in solution. researchgate.net For this compound, VT-NMR could be employed to investigate the kinetics of ring inversion and the rotational barriers around the N-S and C-N bonds. This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket.

Mechanistic Studies of Novel Reactions Involving the Compound

Investigating the reaction mechanisms of this compound can lead to the discovery of new synthetic transformations and a better understanding of its reactivity. The presence of a secondary amine, a sulfonamide, and a chiral center provides multiple avenues for mechanistic exploration.

For example, the formation of N-aminopiperidines has been studied mechanistically, revealing competitive reaction pathways. researchgate.net Similar detailed kinetic and computational studies on the reactions of the 3-amino group in this compound, such as acylation, alkylation, or arylation, could reveal important information about the influence of the N-phenylsulfonyl group on its nucleophilicity and reactivity.

Furthermore, palladium-catalyzed reactions are common in modern organic synthesis. Mechanistic studies on the palladium-catalyzed isomerization of related allenic sulfones to sulfonyldienes have provided insights into the role of the catalyst and reaction conditions in controlling regioselectivity. researchgate.net Investigating the behavior of this compound in the presence of transition metal catalysts could uncover novel reactivity patterns and lead to the development of new synthetic methods.

Exploration of New Chemical Reactivity Patterns

The unique combination of functional groups in this compound suggests a rich and largely unexplored chemical reactivity. Future research could focus on leveraging these groups to synthesize novel and complex molecular architectures.

The piperidine ring is a common building block in the synthesis of spiropiperidines and other condensed heterocyclic systems. nih.gov The amino group at the 3-position can serve as a handle for further functionalization, leading to the creation of libraries of new compounds for biological screening. dut.ac.za For instance, the synthesis of N-sulfonyl and N-sulfamoyl derivatives of other complex amines has been shown to yield compounds with interesting biological activities. nih.gov

The development of desymmetrization approaches for piperidine synthesis has also been a fruitful area of research. nih.gov While this compound is chiral, exploring reactions that differentiate the two faces of the piperidine ring could lead to stereochemically complex products with potentially unique properties.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic organic chemistry offers a powerful paradigm for accelerating the discovery and optimization of new molecules and reactions. This synergistic approach can be particularly valuable in the context of this compound.

Computational modeling can be used to predict the conformational preferences of the molecule, its electronic properties, and its potential binding modes with biological targets. This information can guide the rational design of new derivatives with improved properties. For example, computational studies can help in understanding the structure-activity relationships of piperidine-based compounds. dut.ac.za

In conjunction with synthetic efforts, computational methods can also be used to elucidate reaction mechanisms. nih.gov By modeling the transition states and intermediates of potential reactions, researchers can gain a deeper understanding of the factors that control reactivity and selectivity, leading to the development of more efficient and selective synthetic protocols. The synergistic potential of combining different molecular fragments is also an area of active research, and computational tools can help identify promising combinations. nih.gov

| Research Avenue | Key Techniques/Approaches | Potential Outcomes |

| Catalytic & Green Synthesis | Deep eutectic solvents, ultrasound, C-H amination catalysts. mdpi.comnih.gov | More sustainable and efficient production methods. |

| Advanced Characterization | Single-crystal X-ray diffraction, Variable Temperature NMR. nih.govresearchgate.net | Detailed understanding of 3D structure and dynamics. |

| Mechanistic Studies | Kinetic analysis, computational modeling of reaction pathways. researchgate.netresearchgate.net | Discovery of new reactions and optimization of existing ones. |

| New Reactivity Patterns | Synthesis of spirocycles, functionalization of the amino group. nih.govnih.gov | Access to novel molecular scaffolds with diverse properties. |

| Synergistic Synthetic & Computational | Molecular modeling, rational drug design, mechanistic calculations. dut.ac.zanih.gov | Accelerated discovery and development of new applications. |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(phenylsulfonyl)piperidin-3-amine with high purity?

Methodological Answer: The synthesis of this compound typically involves sulfonylation of a piperidine precursor. Key steps include:

- Sulfonylation Reaction : Reacting piperidin-3-amine with phenylsulfonyl chloride under controlled conditions (e.g., inert atmosphere, dry solvent like dichloromethane or THF) .

- Temperature Control : Maintaining temperatures between 0–25°C to minimize side reactions such as over-sulfonylation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

- Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H and ¹³C NMR : Identify characteristic peaks:

- Piperidine ring protons (δ 1.5–3.0 ppm, multiplet) .

- Sulfonyl group (SO₂Ph) protons (δ 7.5–8.0 ppm, aromatic) .

- HRMS : Molecular ion peak at m/z corresponding to C₁₁H₁₆N₂O₂S (exact mass: 264.09 g/mol) .

- FT-IR : Confirm sulfonamide (1320–1160 cm⁻¹ for S=O stretching) and amine (3350–3300 cm⁻¹ for N-H) groups .

Advanced Research Questions

Q. How do steric and electronic effects of the phenylsulfonyl group influence the reactivity of this compound in further functionalization?

Methodological Answer:

- Steric Hindrance : The bulky phenylsulfonyl group reduces nucleophilicity at the piperidine nitrogen, requiring activating agents (e.g., Boc₂O) for alkylation or acylation .

- Electronic Effects : The electron-withdrawing sulfonyl group stabilizes intermediates in SNAr reactions, enabling regioselective functionalization at the 3-amine position .

- Experimental Design : Use computational tools (DFT calculations) to model transition states and predict reaction pathways .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining yield and purity?

Methodological Answer:

- Batch Optimization : Replace traditional batch reactors with continuous flow systems to enhance mixing and heat transfer .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation kinetics .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed cell lines, IC₅₀ determination via MTT assay) to minimize variability .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in potency .

- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables (e.g., solvent effects, impurity profiles) .

Methodological Focus: Data Generation and Analysis

Q. What computational methods are effective for predicting the binding affinity of this compound to neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with serotonin/dopamine receptors .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can researchers design experiments to probe the metabolic stability of this compound in hepatic models?

Methodological Answer:

- In Vitro Systems : Use human liver microsomes (HLM) with NADPH cofactor to measure intrinsic clearance .

- Metabolite ID : Combine UPLC-QTOF with MSE data-independent acquisition to detect phase I/II metabolites .